molecular formula C10H8O4 B13197342 3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid

3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B13197342
M. Wt: 192.17 g/mol
InChI Key: GSGVRPUSYFQMAB-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid is a benzofuran-based carboxylic acid of high interest in medicinal chemistry research. This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzofuran carboxylic acids are a significant class of heterocyclic compounds known for their diverse biological properties. Structural analogs of this compound, particularly those with halogen substitutions, have demonstrated promising antimicrobial activity against a selection of Gram-positive bacteria, such as Staphylococcus and Enterococcus species, as well as antifungal activity against Candida strains . The mechanism of action for such compounds is an area of active investigation, though some are known to interfere with microbial calcium homeostasis, leading to cell death . Furthermore, derivatives of 2- and 3-benzo[b]furan carboxylic acids have shown potential cytotoxic and cytostatic activity against various human cancer cell lines in preliminary studies, making them valuable scaffolds in the search for new anticancer agents . The carboxylic acid functional group on the benzofuran core offers a versatile site for further chemical modification, allowing researchers to synthesize a wide array of esters, amides, and ammonium salts to improve water solubility or alter biological activity . Researchers can employ this compound as a key intermediate in synthesizing more complex molecules or as a standard in biological screening assays to explore its potential research applications.

Properties

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

3-hydroxy-7-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H8O4/c1-5-3-2-4-6-7(11)9(10(12)13)14-8(5)6/h2-4,11H,1H3,(H,12,13)

InChI Key

GSGVRPUSYFQMAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale synthetic methods that ensure high yield and purity. Techniques such as proton quantum tunneling and free radical cyclization cascades have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .

Comparison with Similar Compounds

Antimicrobial and Antitumor Potential

  • Benzofuran derivatives with halogen substituents (e.g., 5-bromo, 7-chloro) are often explored for enhanced bioactivity due to increased electrophilicity .
  • The methylsulfanyl group in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid is associated with antifungal properties, suggesting that sulfur-containing substituents could broaden pharmacological applications .

Biological Activity

3-Hydroxy-7-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C_{11}H_{10}O_{4}
  • Molecular Weight : 192.17 g/mol
  • Functional Groups : Hydroxyl group (-OH) and carboxylic acid group (-COOH) attached to a benzofuran ring.

The unique substitution pattern contributes significantly to its biological activity, influencing its interactions with various biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including ME-180, A549, and HT-29. The mechanism likely involves the inhibition of specific enzymes or signaling pathways associated with cell growth and survival. For example, one study reported that derivatives of benzofuran compounds displayed increased antiproliferative activity when methyl groups were introduced at specific positions on the benzofuran ring, enhancing their effectiveness against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against Gram-positive bacteria and antifungal activity against Candida strains. The minimum inhibitory concentrations (MIC) for these activities ranged from 100 to 200 μg/mL, indicating potential as an antimicrobial agent .

Antioxidant Effects

This compound exhibits antioxidant properties, which are crucial in mitigating oxidative stress in cells. This property is particularly relevant in cancer therapy, as oxidative stress can influence tumor progression and response to treatment. The compound's ability to scavenge free radicals may contribute to its overall therapeutic profile.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies have indicated that it can activate caspases, leading to programmed cell death in cancer cells. For instance, exposure to the compound resulted in increased caspase-3 and caspase-7 activities, suggesting a pro-apoptotic effect .
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, which can trigger apoptosis through mitochondrial pathways .

Case Studies

Several studies have highlighted the biological potential of this compound:

StudyFindings
Demonstrated significant anti-tumor activity against multiple cancer cell lines with a focus on enzyme inhibition mechanisms.
Reported antimicrobial efficacy against Gram-positive bacteria and fungi with specific MIC values.
Showed enhanced antiproliferative effects by modifying the benzofuran structure, indicating structure-activity relationships.

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